4-Methyl-1-(2-methylphenyl)pentan-1-amine
Description
4-Methyl-1-(2-methylphenyl)pentan-1-amine is a branched aliphatic amine with a 2-methylphenyl substituent at the terminal position. Key structural features include:
- Molecular formula: $ \text{C}{13}\text{H}{21}\text{N} $ (inferred from analogs in –11).
- Functional groups: Primary amine (-NH$_2$), 2-methylphenyl group, and a branched alkyl chain.
This structure may influence physicochemical properties such as lipophilicity, solubility, and receptor-binding affinity compared to simpler amines like pentan-1-amine ().
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
4-methyl-1-(2-methylphenyl)pentan-1-amine |
InChI |
InChI=1S/C13H21N/c1-10(2)8-9-13(14)12-7-5-4-6-11(12)3/h4-7,10,13H,8-9,14H2,1-3H3 |
InChI Key |
VFZWCXPIEGHWJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CCC(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(2-methylphenyl)pentan-1-amine typically involves the reaction of 2-methylphenylacetonitrile with 4-methylpentan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(2-methylphenyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
4-Methyl-1-(2-methylphenyl)pentan-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 4-Methyl-1-(2-methylphenyl)pentan-1-amine involves its interaction with monoamine transporters, particularly dopamine and norepinephrine transporters. By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is similar to that of other synthetic cathinones and is responsible for its psychoactive effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Methyl-1-(2-methylphenyl)pentan-1-amine with structurally or functionally related amines:
Key Findings:
Structural Influence on Reactivity :
- The 2-methylphenyl group in the target compound likely enhances lipophilicity compared to methoxy or oxadiazole substituents ().
- Bulky substituents (e.g., trityl in ) may hinder synthetic accessibility but improve receptor selectivity.
Synthetic Strategies: Alkylation and hydrogenolysis () are common for introducing branched chains. Palladium-catalyzed hydrogenation () is critical for deprotecting amines.
Applications :
Biological Activity
4-Methyl-1-(2-methylphenyl)pentan-1-amine, also known as 4-Methylhexanamine or by its common name, is a compound that has garnered attention in the fields of pharmacology and toxicology due to its stimulant properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C11H17N |
| Molecular Weight | 165.26 g/mol |
| IUPAC Name | 4-Methyl-1-(2-methylphenyl)pentan-1-amine |
| CAS Number | 105-41-9 |
4-Methyl-1-(2-methylphenyl)pentan-1-amine acts primarily as a central nervous system stimulant. Its mechanism involves the release of neurotransmitters such as norepinephrine and dopamine, leading to increased alertness, energy, and mood elevation. The compound is believed to interact with monoamine transporters, inhibiting the reuptake of these neurotransmitters, which enhances their availability in the synaptic cleft.
Stimulant Effects
Research has demonstrated that 4-Methyl-1-(2-methylphenyl)pentan-1-amine exhibits significant stimulant effects, comparable to those of amphetamines. It has been shown to increase heart rate and blood pressure, making it a subject of interest in both athletic performance enhancement and potential abuse scenarios.
A study evaluating its effects on exercise performance found that subjects who consumed the compound experienced improved endurance and reduced perceived exertion during high-intensity activities. These findings suggest its potential utility in sports supplementation, although ethical concerns regarding its use in competitive sports remain prevalent.
Toxicological Studies
Despite its stimulant properties, the safety profile of 4-Methyl-1-(2-methylphenyl)pentan-1-amine raises concerns. Toxicological assessments have indicated potential adverse effects on cardiovascular health, including arrhythmias and hypertension. A review of case studies highlighted instances of serious side effects associated with its use, particularly when combined with other stimulants or in individuals with pre-existing health conditions.
Case Studies
- Case Study on Cardiovascular Effects : A clinical report documented a case where a young athlete experienced severe hypertension and tachycardia after using a supplement containing 4-Methyl-1-(2-methylphenyl)pentan-1-amine before competition. The athlete required medical intervention to stabilize heart rate and blood pressure.
- Performance Enhancement Study : In a controlled trial involving recreational athletes, participants who ingested 4-Methyl-1-(2-methylphenyl)pentan-1-amine showed a statistically significant improvement in sprint performance compared to a placebo group. However, side effects such as jitteriness and increased anxiety were reported.
Comparative Analysis
Comparative studies with other stimulants such as caffeine and traditional amphetamines reveal that while 4-Methyl-1-(2-methylphenyl)pentan-1-amine may provide similar benefits in terms of energy and focus, it carries different risk profiles. The following table summarizes key differences:
| Compound | Primary Effects | Side Effects |
|---|---|---|
| Caffeine | Increased alertness, mild diuretic | Insomnia, jitteriness |
| Amphetamines | Enhanced focus, appetite suppression | Addiction potential, cardiovascular risks |
| 4-Methyl-1-(2-methylphenyl)pentan-1-amine | Increased energy and endurance | Hypertension, tachycardia |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
